Emprumapimod (hydrochloride), also known as PF-07265803, is a selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). It is recognized for its potential in therapeutic applications, particularly in modulating inflammatory responses and treating autoimmune diseases. The compound is characterized by its oral bioavailability and specificity towards p38α, making it a significant candidate in drug development targeting inflammatory pathways.
Emprumapimod is classified as an immunomodulator and is primarily sourced from pharmaceutical research and development laboratories. Its chemical structure is associated with various therapeutic applications due to its ability to inhibit pro-inflammatory cytokines, particularly interleukin-6 (IL-6) production, which is often elevated in inflammatory conditions .
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields are crucial for replicating the synthesis but are generally proprietary information within pharmaceutical companies .
Emprumapimod has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is C₁₃H₁₅ClF₃N₃O, with a molecular weight of approximately 473.52 g/mol. The compound consists of:
The three-dimensional conformation of Emprumapimod allows it to fit into the active site of p38α MAPK, inhibiting its activity effectively .
Emprumapimod participates in several chemical reactions primarily related to its mechanism of action as an inhibitor. The key reactions include:
The understanding of these reactions is essential for optimizing therapeutic efficacy and minimizing side effects during clinical use .
The mechanism of action of Emprumapimod involves:
This selective inhibition allows for modulation of inflammatory responses without broadly suppressing immune function, which is a critical advantage in treating autoimmune disorders .
Emprumapimod exhibits several notable physical and chemical properties:
Relevant analytical data includes:
These properties are crucial for formulation development and ensuring effective delivery in clinical settings .
Emprumapimod's primary applications lie within:
The ongoing research continues to explore additional therapeutic potentials beyond its initial indications .
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7